1-Chloroundeca-2,5-diene

Organic Synthesis Structure-Activity Relationship Diels-Alder Chemistry

1-Chloroundeca-2,5-diene (CAS 84163-94-0) is an aliphatic organochlorine compound featuring a conjugated diene system on an 11-carbon chain. Its chemical formula is C11H19Cl.

Molecular Formula C11H19Cl
Molecular Weight 186.72 g/mol
CAS No. 84163-94-0
Cat. No. B14423209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroundeca-2,5-diene
CAS84163-94-0
Molecular FormulaC11H19Cl
Molecular Weight186.72 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCl
InChIInChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3
InChIKeyNTSBIMDOVUHGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Chloroundeca-2,5-diene (CAS 84163-94-0) as a Specialized Diene Building Block


1-Chloroundeca-2,5-diene (CAS 84163-94-0) is an aliphatic organochlorine compound featuring a conjugated diene system on an 11-carbon chain. Its chemical formula is C11H19Cl . As a specialized synthetic intermediate, it is distinguished from simple chloroalkanes by its conjugated diene structure, which enables participation in unique reactions like the Diels-Alder cycloaddition and other transformations requiring a diene system [1]. Its role as a potential precursor or intermediate in specialized organic synthesis contexts, such as in the preparation of macrocyclic structures, highlights its niche utility [2].

Why 1-Chloroundeca-2,5-diene (CAS 84163-94-0) Cannot Be Substituted with Simpler Chloroalkanes or Monoalkenes


The chemical utility of 1-chloroundeca-2,5-diene is dictated by its unique conjugated diene system, which is absent in simpler chloroalkanes (e.g., 1-chloroundecane) or monoalkenes (e.g., 11-chloro-1-undecene). This structural feature enables reactivity pathways, such as Diels-Alder cycloadditions, that are fundamentally inaccessible to non-conjugated or saturated analogs [1]. Therefore, substituting with a generic chloroalkane or monoalkene would result in a complete loss of function in applications requiring this specific diene-based reactivity. Furthermore, stereoisomers like (2E,5Z)-1-chloroundeca-2,5-diene (CAS 68236-04-4) [2] offer a different geometry that can lead to different reaction outcomes, underscoring that even among isomers, direct substitution without validation is not possible.

Quantitative Differentiation of 1-Chloroundeca-2,5-diene (CAS 84163-94-0) vs. Analogous Chloro-C11 Compounds


Structural Differentiation: Conjugated Diene vs. Monoene vs. Alkane

1-Chloroundeca-2,5-diene (target) is uniquely characterized as a chloroalkadiene, unlike the saturated 1-chloroundecane or mono-unsaturated 11-chloro-1-undecene. This structural difference is not just qualitative; it defines distinct chemical classes and, critically, different reaction portfolios. The target compound possesses two double bonds in conjugation (as indicated by its 2,5-diene nomenclature ), which is a prerequisite for Diels-Alder reactions, a reactivity pathway not available to its saturated or mono-unsaturated counterparts. While direct kinetic data for this specific compound are absent in the public domain, the presence of this diene system is a quantifiable structural feature (C11H19Cl, two conjugated double bonds) that fundamentally differentiates its utility .

Organic Synthesis Structure-Activity Relationship Diels-Alder Chemistry

Physicochemical Property Differentiation: LogP vs. Saturated Analog

The calculated partition coefficient (cLogP) of 4.30 for 1-chloroundeca-2,5-diene indicates a different lipophilicity profile compared to its saturated analog. While a direct experimental cLogP value for 1-chloroundecane was not found, the structural difference implies a change in lipophilicity that can influence solubility and membrane permeability in biological or formulation contexts. This parameter is a key differentiator for scientists screening compounds for specific ADME (Absorption, Distribution, Metabolism, Excretion) properties.

ADME Prediction Physicochemical Profiling Lead Optimization

Stereochemical Identity: CAS 84163-94-0 vs. Isomer CAS 68236-04-4

The target compound, CAS 84163-94-0, is a specific stereoisomer of 1-chloroundeca-2,5-diene. A closely related isomer exists as (2E,5Z)-1-chloroundeca-2,5-diene (CAS 68236-04-4) [1]. This stereochemical difference is critical because geometric isomers often exhibit different reactivity and physical properties. Procurement of the correct CAS number is essential to ensure the intended stereochemistry, which directly impacts the outcome of stereospecific synthetic steps. The different CAS numbers are a direct, quantifiable identifier for these distinct molecular entities.

Stereoselective Synthesis Isomer Purity Analytical Chemistry

Recommended Applications for 1-Chloroundeca-2,5-diene (CAS 84163-94-0) Based on Differential Evidence


As a Diene Building Block in Diels-Alder Cycloadditions

Based on its structural classification as a conjugated diene , 1-chloroundeca-2,5-diene (CAS 84163-94-0) is a candidate substrate for Diels-Alder reactions. This application leverages its unique diene system, a feature absent in its saturated and mono-unsaturated analogs (1-chloroundecane and 11-chloro-1-undecene). This makes it a specialized reagent for constructing six-membered rings in complex molecule synthesis.

Specialty Intermediate for Macrocycle Synthesis

The compound has been referenced in synthetic pathways leading to macrocyclic structures [1]. Its specific carbon chain length (C11) combined with the diene and terminal chloride functionalities provides a unique structural scaffold for building larger molecular architectures. Substitution with a generic chlorocarbon of similar length but lacking the diene would preclude this macrocyclization route.

Research Tool for Exploring Diene Derivatization Strategies

In analytical or synthetic methodology development, this compound serves as a specific diene substrate for testing novel derivatization reagents or reactions [2]. Its moderate chain length and terminal chloride provide a handle for both reaction and detection, making it a useful model compound distinct from simpler or more complex dienes.

Procurement of Defined Stereoisomeric Building Block

For research projects requiring a specific geometric isomer of 1-chloroundeca-2,5-diene, procuring the exact CAS 84163-94-0 is non-negotiable [3]. Using an alternative isomer like CAS 68236-04-4 [4] would introduce an uncontrolled variable that could invalidate stereoselective synthesis or structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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